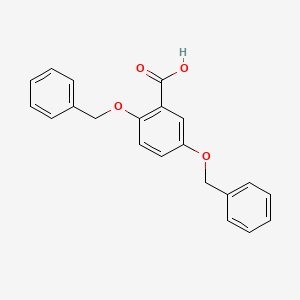

2,5-Bis(benzyloxy)benzoic acid

描述

Current State of Research and Interdisciplinary Relevance

The research involving 2,5-Bis(benzyloxy)benzoic acid is multifaceted, underscoring its interdisciplinary relevance. It serves as a crucial building block in organic synthesis and a foundational structure in the development of novel functional molecules.

In medicinal chemistry , the 2,5-substituted benzoic acid scaffold has emerged as a promising framework for designing therapeutic agents. A significant area of investigation is in oncology, where researchers have designed and synthesized dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 based on this structure. nih.gov These proteins are often overexpressed in various cancers, and molecules capable of inhibiting them are of high therapeutic interest. nih.gov The specific substitution pattern of this compound provides a template for creating molecules that can bind effectively to these protein targets. nih.gov Furthermore, the compound is listed in patents related to the use of 2,5-dihydroxybenzene derivatives for treating skin photoaging, indicating its potential relevance in dermatology. google.com

In materials science , the aromatic nature and functional groups of benzyloxybenzoic acids present opportunities for creating new polymers and coordination complexes. While much of the foundational work on luminescent materials has utilized the isomeric 3,5-Bis(benzyloxy)benzoic acid to create lanthanide coordination polymers with unique photophysical properties acs.orgnih.govrsc.org, the underlying principles are applicable to the 2,5-isomer. The benzyloxy groups can act as "antenna" chromophores that absorb and transfer energy, a property that is highly valuable for developing light-emitting materials. rsc.orgrsc.org Its precursor, 2,5-Bis(benzyloxy)benzaldehyde (B1364445), has been incorporated into polymer matrices to enhance properties like thermal stability.

As a versatile reagent in organic synthesis , it can be prepared through methods such as the oxidation of 2,5-Bis(benzyloxy)benzaldehyde or the hydrolysis of its corresponding esters. rsc.org Its derivatives are used as precursors for a range of more complex molecules. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2,5-bis(phenylmethoxy)benzoic acid | guidechem.comamericanelements.com |

| CAS Number | 67127-91-7 | guidechem.comcymitquimica.com |

| Molecular Formula | C₂₁H₁₈O₄ | guidechem.comamericanelements.com |

| Molecular Weight | 334.37 g/mol | guidechem.comamericanelements.com |

| Physical Form | Solid | cymitquimica.com |

| Boiling Point | 531.432 °C at 760 mmHg | americanelements.com |

| Density | 1.232 g/cm³ | americanelements.com |

| Flash Point | 189.914 °C | americanelements.com |

Challenges and Opportunities in the Field of Benzyloxybenzoic Acids

The study and application of benzyloxybenzoic acids, including the 2,5-isomer, present both distinct challenges and significant opportunities for scientific advancement.

Challenges:

Steric Hindrance: The bulky nature of the benzyloxy groups can create steric hindrance, potentially lowering the yields of subsequent reactions where the carboxyl group or the aromatic ring is the target.

Opportunities:

Medicinal Chemistry: The demonstrated success of the 2,5-substituted benzoic acid scaffold in targeting anti-apoptotic proteins opens a significant opportunity for structure-based drug design. nih.gov There is vast potential to create libraries of derivatives to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. lookchem.com

Materials Science: There is a substantial opportunity to explore the 2,5-isomer in the creation of novel functional materials. By analogy with its 3,5-isomer, it could be used to assemble coordination polymers with lanthanides to produce materials with tailored luminescent or magnetic properties. acs.orgnih.govrsc.org Its integration into polymer backbones could lead to high-performance materials with enhanced thermal or mechanical characteristics.

Synthetic Methodology: The existing challenges in synthesis present an opportunity for the development of more efficient, high-yield synthetic routes. Innovations in catalysis and reaction conditions could make these valuable building blocks more accessible for broader research. unirioja.es

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound is poised to build upon the foundational knowledge of its synthesis and reactivity to unlock its full potential in applied sciences.

The scope of future research is expansive. In medicinal chemistry, it involves moving beyond initial "hit" compounds to lead optimization. This includes the systematic modification of the this compound core to thoroughly map the structure-activity relationship (SAR) for targets like the Mcl-1/Bfl-1 proteins. nih.gov The aim is to enhance binding affinity and selectivity over other related proteins to minimize potential off-target effects. nih.gov In materials science, the scope includes the synthesis and characterization of a new family of coordination polymers and other supramolecular architectures derived from this ligand, and a comprehensive investigation of their photophysical and material properties.

The primary objectives of this advanced research are:

To design and synthesize next-generation therapeutic agents: The key objective is to leverage the 2,5-substituted benzoic acid scaffold to develop potent and selective dual inhibitors for anti-cancer therapy. nih.gov This involves iterative cycles of design, synthesis, and biological evaluation.

To develop novel functional materials: A major objective is the creation of new light-emitting materials by complexing this compound with lanthanide ions, and to fully characterize their luminescence and energy transfer mechanisms. rsc.orgrsc.org

To expand its utility as a chemical building block: Further research aims to explore its use as a precursor for other complex heterocyclic compounds and natural product analogues, expanding the toolbox available to synthetic chemists. wits.ac.za

Structure

3D Structure

属性

IUPAC Name |

2,5-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXIICUMJCMYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443244 | |

| Record name | 2,5-bis(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67127-91-7 | |

| Record name | 2,5-bis(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 2,5-Bis(benzyloxy)benzoic Acid

The most common and well-established methods for the synthesis of this compound typically begin with precursors containing a dihydroxybenzoic acid or dihydroxybenzaldehyde core.

One primary route involves the Williamson ether synthesis, where the hydroxyl groups of a 2,5-dihydroxybenzoic acid derivative are alkylated using benzyl (B1604629) halides. A common precursor is methyl 2,5-dihydroxybenzoate, which is treated with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). The resulting methyl 2,5-bis(benzyloxy)benzoate is then hydrolyzed, typically using a strong base like potassium hydroxide (B78521) (KOH) followed by acidification, to yield the final carboxylic acid.

Alternatively, 2,5-bis(benzyloxy)benzaldehyde (B1364445) can serve as a precursor. This aldehyde is synthesized by the benzylation of 2,5-dihydroxybenzaldehyde. Subsequent oxidation of the aldehyde functional group to a carboxylic acid affords this compound. This two-step approach, starting from the commercially available 2,5-dihydroxybenzaldehyde, provides a reliable pathway to the target molecule.

A summary of common starting materials and reagents is presented in the table below.

| Starting Material | Reagent(s) | Product |

| Methyl 2,5-dihydroxybenzoate | 1. Benzyl bromide, K₂CO₃2. KOH, H₃O⁺ | This compound |

| 2,5-Dihydroxybenzaldehyde | 1. Benzyl bromide, K₂CO₃2. Oxidizing agent | This compound |

| Benzyl 2,5-bis(phenylmethoxy)benzoate | Hydrolysis | This compound chemicalbook.com |

Advanced Methodologies for the Preparation of this compound and Its Precursors

While traditional methods are effective, research into more advanced synthetic methodologies aims to improve efficiency, yield, and reaction conditions. Modern approaches often focus on catalysis and novel reagent systems.

For instance, the use of phase-transfer catalysts can enhance the efficiency of the benzylation reaction, allowing for milder reaction conditions and easier product isolation. Transition metal-catalyzed cross-coupling reactions, although less common for this specific molecule, represent a potential advanced strategy for forming the aryl-oxygen bonds. Nickel and palladium-based catalytic systems are known to facilitate such transformations. smolecule.com

Furthermore, the development of novel benzylating agents offers alternatives to benzyl halides. For example, 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT) has been utilized as an acid-catalyzed O-benzylating reagent for various alcohols and could potentially be adapted for the synthesis of benzyloxy-substituted benzoic acids under specific conditions. organic-chemistry.org

Synthesis of Structurally Modified this compound Derivatives

The versatility of this compound as a synthetic intermediate stems from the reactivity of its three main components: the carboxylic acid moiety, the benzyloxy protecting groups, and the aromatic ring.

The carboxylic acid group is readily transformed into a variety of other functional groups. Standard esterification procedures, reacting the acid with an alcohol in the presence of an acid catalyst or a coupling agent, are commonly employed to produce the corresponding esters. mdpi.com For example, reaction with methanol (B129727) yields methyl 2,5-bis(benzyloxy)benzoate.

Amide bond formation is another key transformation. Coupling of this compound with amines, often facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA), provides a general route to a wide range of amides. mdpi.com

These derivatizations are crucial for incorporating the 2,5-bis(benzyloxy)benzoyl moiety into larger molecules, such as peptides or pharmaceutical scaffolds.

The benzyloxy groups, while often serving as protecting groups for the phenolic hydroxyls, can also be modified. The benzyl groups themselves can undergo electrophilic aromatic substitution, although this is less common due to potential side reactions.

More frequently, the benzyloxy groups are removed to liberate the free hydroxyl groups. This debenzylation is a critical step in many synthetic sequences. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and efficient method for this transformation. wits.ac.za Other methods for debenzylation include the use of strong acids like boron trichloride (B1173362) (BCl₃) or oxidative cleavage. organic-chemistry.org For instance, vanadium-catalyzed oxidative debenzylation has been developed as a selective method for cleaving benzyl ethers. researchgate.netlookchem.com

The synthesis of positional isomers of this compound, such as the 3,5- and 3,4-isomers, follows similar synthetic logic, starting from the corresponding dihydroxybenzoic acid precursors.

For example, 3,5-bis(benzyloxy)benzoic acid is synthesized from methyl 3,5-dihydroxybenzoate. nih.gov The dihydroxy ester is treated with benzyl bromide and potassium carbonate in a solvent like acetonitrile. The resulting methyl 3,5-bis(benzyloxy)benzoate is then saponified with potassium hydroxide, followed by acidification to yield the desired product. nih.gov This isomer is notably used in the synthesis of dendrimers and luminescent coordination complexes. nih.gov

Similarly, 3,4-bis(benzyloxy)benzoic acid can be prepared from the corresponding 3,4-dihydroxybenzoic acid derivative. These isomers are important for studying structure-activity relationships in various biological contexts and for creating diverse molecular architectures.

A comparison of the synthesis of these isomers is outlined below.

| Isomer | Precursor | Key Reagents |

| This compound | Methyl 2,5-dihydroxybenzoate | Benzyl bromide, K₂CO₃; then KOH |

| 3,5-Bis(benzyloxy)benzoic acid | Methyl 3,5-dihydroxybenzoate | Benzyl bromide, K₂CO₃; then KOH nih.gov |

| 2,4-Bis(benzyloxy)benzoic acid | 2,4-Dihydroxybenzaldehyde | Benzyl bromide, K₂CO₃; then oxidation |

This compound as a Key Synthetic Intermediate in Organic Synthesis

The utility of this compound and its derivatives is demonstrated by their application as key intermediates in the synthesis of more complex molecules, including natural products and their analogues.

For instance, derivatives of bis(benzyloxy)benzoic acids are employed in the total synthesis of complex natural products. In the synthesis of bikaverin, a polyketide with antibiotic and antifungal properties, a derivative, methyl 2-acetyl-3,5-bis(benzyloxy)phenylacetate, is a key intermediate that undergoes a Dieckmann condensation. rsc.org The benzyloxy groups serve as protecting groups throughout the multi-step synthesis and are removed in the final stages. rsc.org

Furthermore, hydroquinone (B1673460) derivatives with carboxy, sulfo, or amido groups, which can be synthesized from precursors like this compound, are investigated for their potential as medicaments for a range of disorders. google.com The ability to functionalize the carboxylic acid and deprotect the hydroxyl groups makes this compound a valuable starting material for creating libraries of compounds for biological screening. google.com

Mechanistic Organic Chemistry and Reactivity Studies

Elucidation of Reaction Mechanisms Involving 2,5-Bis(benzyloxy)benzoic Acid

The reactivity of this compound is centered around its carboxylic acid functional group, which is a versatile precursor for a variety of derivatives, most notably amides and esters. The formation of these derivatives typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine or an alcohol.

Amide and Ester Bond Formation: A prevalent method for activating this compound for amidation or esterification is the use of carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack. To enhance yields and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often employed. royalsocietypublishing.orgmdpi.com HOBt, for example, reacts with the O-acylisourea to form an active ester that is less prone to side reactions and racemization, subsequently reacting with the amine or alcohol to yield the final product. royalsocietypublishing.org

Another established mechanism for derivatization involves the formation of a mixed anhydride (B1165640). For instance, reacting a benzoic acid derivative with trifluoroacetic anhydride (TFAA) generates a mixed anhydride intermediate. wits.ac.za This activated species is a potent acylating agent that readily reacts with nucleophiles. The general mechanism for carbodiimide-mediated coupling is outlined below:

Activation : The carboxylate oxygen of this compound attacks the central carbon of the carbodiimide (e.g., DCC).

Intermediate Formation : This forms the unstable O-acylisourea intermediate.

Nucleophilic Attack : The nucleophile (an amine or alcohol) attacks the carbonyl carbon of the activated acid, leading to the formation of a tetrahedral intermediate.

Product Formation : The intermediate collapses, yielding the amide or ester product and a urea (B33335) byproduct (e.g., dicyclohexylurea). royalsocietypublishing.org

These activation methods are fundamental in synthesizing complex molecules where this compound serves as a building block. royalsocietypublishing.orgmdpi.com

Radical Scavenging Mechanisms and Antioxidant Activity of this compound Derivatives

The antioxidant potential of benzoic acid derivatives is strongly linked to the presence and position of free hydroxyl (-OH) groups on the aromatic ring. researchgate.netffhdj.com In this compound, these hydroxyl groups are protected by benzyl (B1604629) groups. Consequently, the compound itself exhibits very low antioxidant activity. researchgate.net To unmask the antioxidant potential, these benzyl protecting groups must be removed, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield its active derivative, 2,5-dihydroxybenzoic acid (gentisic acid). royalsocietypublishing.org

Once deprotected, the phenolic hydroxyl groups of 2,5-dihydroxybenzoic acid can effectively scavenge free radicals through several mechanisms: scielo.org.zaresearchgate.net

Hydrogen Atom Transfer (HAT) : The phenolic antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical (ArO•). scielo.org.za

Stepwise Electron Transfer-Proton Transfer (SET-PT) : The antioxidant first transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is followed by the transfer of a proton to the anion, again resulting in the neutralized species and a phenoxyl radical. scielo.org.za

Sequential Proton Loss Electron Transfer (SPLET) : This mechanism is favored in polar solvents. The phenolic acid first deprotonates to form a phenoxide anion (ArO-). This anion then donates an electron to the free radical, neutralizing it and forming the phenoxyl radical.

Theoretical studies indicate that HAT is the preferred pathway in the gas phase, while SPLET is more favorable in polar environments. scielo.org.za The position of the hydroxyl groups is critical; compounds with hydroxyl groups in the ortho and para positions relative to the carboxylate group generally show the highest antioxidant activity. researchgate.net

Table 1: Structure-Activity Relationship of Hydroxybenzoic Acid Derivatives in Antioxidant Assays

| Derivative Type | Relative Antioxidant Activity | Rationale | Citation |

|---|---|---|---|

| Monohydroxybenzoic Acids | High | Free hydroxyl group available for H-donation. | researchgate.net |

| Dihydroxybenzoic Acids (ortho/para) | Highest | Enhanced stability of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding. | researchgate.netscielo.org.za |

| Derivatives with Blocked -OH Groups | Very Low | Absence of a donatable hydrogen atom from a phenolic hydroxyl group prevents radical scavenging. | researchgate.net |

| Derivatives with Blocked -COOH Groups | Active | The carboxylic group has an electron-withdrawing effect, so blocking it can sometimes enhance activity, provided free -OH groups are present. | researchgate.net |

Reaction Kinetics and Thermodynamic Analysis in Derivatization Reactions

Detailed kinetic and thermodynamic data for the derivatization of this compound are not extensively documented in publicly available literature. However, studies on the esterification of the parent compound, benzoic acid, provide valuable insights into the kinetic and thermodynamic principles governing these transformations.

Reaction Kinetics: The esterification of benzoic acid is often modeled as a first-order or second-order reaction, depending on the conditions and catalyst used. researchgate.netdnu.dp.ua Kinetic studies on the esterification of benzoic acid with alcohols have determined key parameters such as the activation energy (Ea), which is the minimum energy required to initiate the reaction, and the pre-exponential factor (A), which relates to the frequency of molecular collisions. For example, the activation energy for the esterification of benzoic acid with methanol (B129727) using a synthesized solid acid catalyst was found to be 44.9 ± 0.6 kJ·mol⁻¹. researchgate.net

Table 2: Kinetic Parameters for the Esterification of Benzoic Acid

| Reaction | Catalyst | Order | Activation Energy (Ea) | Ref. |

|---|---|---|---|---|

| Benzoic Acid + Methanol | Sulfonated Silica (B1680970) Gel (S3) | First | 44.9 ± 0.6 kJ·mol⁻¹ | researchgate.net |

| Benzoic Acid + Methanol | Sulfonated Silica Gel (S1) | First | 65.9 ± 0.7 kJ·mol⁻¹ | researchgate.net |

| Benzoic Acid + 1-Butanol | p-Toluenesulfonic Acid | First | 58.40 kJ·mol⁻¹ (forward) | dnu.dp.uaresearchgate.net |

Thermodynamic Analysis: The thermodynamics of derivatization reactions describe the energy changes and spontaneity of the process. Apparent thermodynamic quantities for the dissolution of benzoic acid in various solvent systems have been calculated using the van 't Hoff and Gibbs equations. researchgate.net These analyses reveal that the dissolution process is generally endothermic (positive ΔH°) and entropy-driven (positive ΔS°). For a derivatization reaction, the Gibbs free energy of reaction (ΔG) indicates its spontaneity, while the enthalpy of reaction (ΔH) reflects whether the reaction releases or absorbs heat. For the esterification of benzoic acid with 1-butanol, the thermal effect of the reaction was determined to be 622 J·mol⁻¹. dnu.dp.uaresearchgate.net

Table 3: Apparent Thermodynamic Quantities for Dissolution of Benzoic Acid at 298.15 K

| Solvent Mixture (Ethanol mole fraction) | Gibbs Energy (ΔG°sol) kJ·mol⁻¹ | Enthalpy (ΔH°sol) kJ·mol⁻¹ | Entropy (ΔS°sol) J·mol⁻¹·K⁻¹ | Ref. |

|---|---|---|---|---|

| 0.00 (Neat Water) | 15.35 | 23.32 | 26.7 | researchgate.net |

| 0.12 | 13.53 | 24.36 | 36.3 | researchgate.net |

| 0.29 | 10.95 | 22.86 | 40.0 | researchgate.net |

| 0.53 | 8.28 | 19.33 | 37.1 | researchgate.net |

| 1.00 (Neat Ethanol) | 5.20 | 18.78 | 45.5 | researchgate.net |

While these data pertain to benzoic acid, they establish a fundamental framework for understanding the reactivity of its derivatives. The bulky benzyloxy groups in this compound would likely introduce steric hindrance, potentially increasing the activation energy and affecting the reaction rates compared to the unsubstituted parent acid.

Computational and Theoretical Investigations

Quantum Chemical Studies on the Electronic Structure and Reactivity of 2,5-Bis(benzyloxy)benzoic acid

Quantum chemical studies are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like this compound. While specific studies on this exact molecule are not extensively documented in publicly available literature, the methodologies applied to similar benzoic acid derivatives provide a clear framework for understanding its properties. Density Functional Theory (DFT) is a prominent method for such investigations, offering a balance between computational cost and accuracy.

Theoretical calculations for related phenol (B47542) compounds have been performed using DFT to determine optimized geometry, free energy, and the nature of molecular orbitals involved in UV-Vis spectra. For instance, calculations on N-(2-hydroxy-3,5-diisopropylphenyl) benzenesulfonamide (B165840) involved initial geometry optimization using molecular mechanics (MM+), followed by further optimization in a solvent medium using the semi-empirical PM6 method to find the global energy minimum. bsu.by

For substituted benzoic acids, DFT calculations at levels like M06-2X/6-31++G(d,p) are used to optimize geometries and calculate association Gibbs energies in different solvents. ucl.ac.uk These calculations help in understanding how the electronic structure is influenced by the surrounding medium. The electronic properties of this compound, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), can be determined. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity of the molecule. A smaller gap generally implies higher reactivity. The MEP map would reveal the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Furthermore, quantum chemical calculations can provide insights into the vibrational frequencies of the molecule, which can be correlated with experimental infrared and Raman spectra to confirm the structure. For dihydroxybenzene isomers, theoretical calculations have been used to understand their electronic transitions and reactivity parameters, including electron affinity, electronegativity, ionization energy, and chemical hardness. semanticscholar.org

Table 1: Calculated Electronic Properties of Benzoic Acid Derivatives (Illustrative Example)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 7.8 eV |

| Electron Affinity | 0.9 eV |

Computational Kinetics and Reaction Pathway Analysis for Derivatives

Computational kinetics and reaction pathway analysis are essential for understanding the mechanisms and rates of chemical reactions involving derivatives of this compound. These studies often employ quantum chemical methods to map out the potential energy surface of a reaction, identifying transition states and intermediates.

For example, the reaction kinetics of benzoic acid with atmospheric radicals such as OH, NO₃, and SO₄⁻ have been studied computationally. nih.govrsc.org These studies calculate the potential barriers and reaction rate constants for different reaction pathways, such as addition and abstraction reactions. nih.govrsc.org The total reaction rate constant of OH radicals with benzoic acid at 298.15 K in atmospheric water droplets was calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per s. nih.gov The results indicated that addition reactions have lower potential barriers than abstraction reactions. rsc.org

In the context of this compound derivatives, similar computational approaches could be used to investigate their degradation pathways, metabolic transformations, or reactions with reactive oxygen species. For instance, the stability of the benzyloxy groups and the reactivity of the aromatic ring and carboxylic acid functional group could be assessed. The influence of the substituents on the reaction rates and mechanisms could also be elucidated.

Competitive kinetic experiments, often coupled with computational modeling, can be used to determine the absolute rate constants of reactions. For example, the rate constant for the reaction of 2,4,6-Trinitrotoluene (TNT) with hydroxyl radicals was determined by competition with benzoic acid, which has a known absolute rate constant. researchgate.net

Table 2: Calculated Reaction Rate Constants for Benzoic Acid with OH Radicals (Illustrative Example)

| Reaction Type | Position | Rate Constant (cm³/molecule/s) |

|---|---|---|

| Abstraction | ortho | 4.44 x 10⁻¹⁵ |

| Abstraction | meta | 1.23 x 10⁻¹³ |

| Abstraction | para | 3.63 x 10⁻¹⁵ |

| Addition | ortho | 1.15 x 10⁻¹² |

| Addition | meta | 1.30 x 10⁻¹¹ |

| Addition | para | 6.65 x 10⁻¹³ |

Molecular Modeling and Dynamics Simulations of Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the intermolecular interactions of this compound. These methods provide insights into how molecules of this compound interact with each other, with solvent molecules, and with other relevant species at an atomistic level.

Studies on substituted benzoic acids have utilized MD simulations to explore their self-association in solution. acs.orgbohrium.com These simulations, often using force fields like the General Amber Force Field (GAFF), can reveal the formation of hydrogen-bonded dimers and other aggregates. ucl.ac.uk The propensity for self-association is influenced by the nature of the solvent and the substituents on the benzoic acid ring. acs.orgbohrium.com For this compound, MD simulations could predict its aggregation behavior in various solvents, which is crucial for understanding its solubility and crystallization properties.

MD simulations can also be used to study the interactions of this compound with biological macromolecules, such as proteins or DNA. By simulating the compound in a solvated biological environment, one can observe its binding modes, calculate binding free energies, and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions, π-π stacking) that stabilize the complex.

Classical molecular dynamics simulations have been employed to investigate the aggregation of supercooled benzoic acid in confined spaces, revealing that confinement can significantly impact the liquid's collective dynamics and increase its viscosity. unimi.it Such studies highlight the importance of the environment on the intermolecular interactions of benzoic acid derivatives.

Table 3: Parameters for Molecular Dynamics Simulations of Substituted Benzoic Acids (Illustrative Example)

| Parameter | Value/Method |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Software | Gromacs, AmberTools |

| Ensemble | NpT (constant number of particles, pressure, and temperature) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Solvent | Explicit (e.g., water, chloroform) |

Prediction of Reactivity Descriptors and Antioxidant Potentials

Computational methods are widely used to predict the reactivity descriptors and antioxidant potentials of chemical compounds, including benzoic acid derivatives. Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable in this regard, as they can correlate the structural features of molecules with their biological activities. nih.govmdpi.com

The antioxidant activity of benzoic acid derivatives has been investigated computationally through various mechanisms, such as hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). preprints.org Key reactivity descriptors calculated to assess antioxidant potential include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of a bond. A lower BDE for an O-H bond indicates a greater ease of hydrogen atom donation, which is crucial for the HAT mechanism.

Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP facilitates the SET-PT mechanism.

Proton Affinity (PA): The negative of the enthalpy change for the reaction of a molecule with a proton. A lower PA is favorable for the SPLET mechanism. preprints.org

Electron Transfer Enthalpy (ETE): The enthalpy change for the transfer of an electron.

For a series of benzoic acid derivatives, it has been shown that the presence and position of hydroxyl groups significantly influence their antioxidant activity. scielo.org.za For instance, 2,5-dihydroxybenzoic acid has been noted for its antioxidant properties. nih.gov While this compound lacks free hydroxyl groups on the aromatic ring, its potential for antioxidant activity could be investigated through its ability to scavenge radicals via other mechanisms or upon metabolic activation that might cleave the benzyl (B1604629) ethers.

QSAR models can be developed using a variety of molecular descriptors, including topological, electronic, and physicochemical properties, to predict the antioxidant capacity of new compounds. nih.gov These in silico tools can accelerate the discovery of potent antioxidants by enabling the rapid screening of large chemical libraries. mdpi.com

Table 4: Calculated Antioxidant Activity Descriptors for Benzoic Acid Derivatives (Illustrative Example, values in kcal/mol)

| Compound | BDE (O-H) | IP | PA |

|---|---|---|---|

| Gallic Acid | 78.5 | 185.5 | 32.5 |

| Protocatechuic Acid | 78.2 | 187.1 | 33.1 |

| p-Hydroxybenzoic Acid | 86.7 | 195.5 | 36.2 |

Coordination Chemistry and Supramolecular Assemblies

Ligand Design Principles for 2,5-Bis(benzyloxy)benzoic Acid and its Derivatives

The design of ligands is a critical factor in determining the structure and properties of the resulting metal complexes. biointerfaceresearch.com For benzyloxybenzoic acids, key design principles include electronic effects, steric hindrance, and the inherent coordination geometry of the carboxylate group.

Electronic Effects: The benzyloxy groups (-OCH₂C₆H₅) act as electron-donating moieties, influencing the electron density on the carboxylate group. This can modify the ligand's interaction with the metal center. utexas.edu Further substitution on the benzyl (B1604629) or benzoate (B1203000) rings can fine-tune these properties. For instance, studies on 4-benzyloxybenzoic acid derivatives have shown that adding an electron-releasing methoxy (B1213986) group enhances the ligand's electron density, which can improve the photoluminescence of resulting terbium (Tb³⁺) complexes. utexas.edunih.gov Conversely, an electron-withdrawing nitro group can diminish luminescence efficiency. nih.gov

Steric Hindrance: The bulky benzyl groups in this compound introduce significant steric hindrance. This bulkiness can influence the coordination number of the metal center, the geometry of the complex, and how individual complex units pack in the solid state, potentially preventing the formation of densely packed structures and favoring more open or lower-dimensional architectures. nih.gov

Coordination Site: The primary coordination site is the carboxylate group (-COOH), which, upon deprotonation, can adopt various coordination modes such as monodentate, bidentate chelating, or bidentate bridging. nih.govmdpi.com This flexibility is fundamental to the formation of diverse supramolecular structures, from discrete molecules to extended coordination polymers.

Formation of Metal Complexes with this compound as a Ligand

The reaction of this compound or its derivatives with metal ions leads to the formation of coordination complexes. The stoichiometry and structure of these complexes depend on the metal ion, reaction conditions, and the ligand itself. Typically, the carboxylic acid is deprotonated to form a carboxylate anion that binds to the positively charged metal center.

For example, lanthanide ions (Ln³⁺) have been shown to react with derivatives like 3,5-bis(benzyloxy)benzoic acid to form a series of coordination compounds with europium (Eu³⁺), terbium (Tb³⁺), and gadolinium (Gd³⁺). nih.gov Similarly, transition metals such as manganese (Mn²⁺), cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺) are known to form complexes with various benzoic acid derivatives, suggesting their potential to coordinate with this compound as well. researchgate.netrsc.org The formation of these complexes is often confirmed by techniques like FT-IR spectroscopy, where a shift in the carbonyl stretching frequency indicates coordination to the metal ion. nih.gov

Supramolecular Architectures and Coordination Polymers Incorporating Benzyloxybenzoate Moieties

The ability of benzyloxybenzoate ligands to bridge metal centers is key to the construction of extended supramolecular architectures and coordination polymers. nih.govrsc.org The structure of the ligand and the coordination geometry of the metal ion dictate whether the resulting architecture is one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D).

Research on 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, a related ligand, has shown the formation of infinite 1D coordination polymers with lanthanide ions. nih.gov In these structures, the ligand links the metal centers into a chain. Similarly, studies with 4-benzyloxybenzoic acid derivatives have also yielded 1D coordination polymers with Tb³⁺. nih.gov The specific arrangement and dimensionality are highly sensitive to the ligand structure; for instance, the position of substituents on the benzoic acid ring can determine whether discrete complexes or extended polymers are formed. rsc.org

Table 1: Examples of Lanthanide Coordination Polymers with Benzyloxybenzoate Derivatives

| Ligand | Metal Ion | Resulting Structure | Reference |

|---|---|---|---|

| 3,5-bis(pyridine-2-ylmethoxy)benzoic acid | Eu³⁺, Tb³⁺, Gd³⁺ | 1D Coordination Polymer | nih.gov |

| 3-methoxy-4-benzyloxybenzoic acid | Tb³⁺ | 1D Coordination Polymer | nih.gov |

Self-Assembly Processes and Crystal Engineering

The formation of these ordered supramolecular structures is a result of molecular self-assembly, a process where molecules spontaneously organize into stable, well-defined arrangements through non-covalent interactions. researchgate.netewha.ac.kr In the context of benzyloxybenzoate complexes, this process is guided by the predictable and directional nature of the metal-carboxylate coordination bond.

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of these intermolecular interactions. nih.gov By carefully selecting the metal ion and the specific benzyloxybenzoate ligand, chemists can control the self-assembly process to target specific architectures. For example, using a linear and rigid bridging ligand might favor the formation of 1D chains, while a more angular ligand could lead to 2D sheets or 3D frameworks. rsc.org The final crystalline structure is often the result of a delicate balance between strong metal-ligand bonds and weaker intermolecular forces. mdpi.com

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions in Solid State Structures

Hydrogen Bonding: In the solid state, hydrogen bonds are frequently observed. In a crystal structure of 3,5-Bis(benzyloxy)benzoic acid, molecules are linked by O—H⋯O hydrogen bonds between the carboxylic acid groups, forming centrosymmetric dimers. researchgate.net In coordination polymers, intermolecular hydrogen bonds can link adjacent polymer chains, often involving coordinated water molecules, to form higher-dimensional 2D or 3D networks. utexas.edunih.govnih.gov

π-π Stacking: The multiple aromatic rings in this compound and its metal complexes create opportunities for π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, help to stabilize the crystal packing. mdpi.com

Lanthanide-Based Coordination Compounds Derived from Benzyloxybenzoic Acids

Lanthanide ions are of particular interest in coordination chemistry due to their unique luminescent and magnetic properties, which are highly sensitive to the coordination environment. nih.govnih.gov Benzyloxybenzoic acids and their derivatives serve as effective "antenna" ligands, absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. nih.govnih.gov

Studies on derivatives of 4-benzyloxybenzoic acid have demonstrated the synthesis of several lanthanide coordination compounds with Tb³⁺ and Eu³⁺. utexas.edunih.gov Single-crystal X-ray diffraction has revealed detailed structural information for some of these complexes. For example, the terbium complex with 4-benzyloxybenzoic acid forms a homodinuclear species, where two Tb³⁺ ions are bridged by two benzoate ligands. utexas.edunih.gov In this structure, the carboxylate groups exhibit both bidentate chelating and bidentate bridging coordination modes. nih.gov In contrast, the complex with 3-methoxy-4-benzyloxybenzoic acid forms an infinite 1D coordination polymer. nih.gov These structures are further organized into larger arrays through intermolecular hydrogen bonding. utexas.edunih.gov

Table 2: Crystallographic Data for Terbium(III) Complexes with 4-Benzyloxybenzoic Acid Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Tb³⁺ complex with 4-benzyloxybenzoic acid | C₄₂H₃₀O₁₂Tb₂ | Monoclinic | P2₁/n | utexas.edunih.gov |

Table 3: Observed Carboxylate Coordination Modes in Lanthanide Benzyloxybenzoate Complexes

| Ligand | Metal Ion | Coordination Modes Observed | Reference |

|---|---|---|---|

| 4-benzyloxybenzoic acid | Tb³⁺ | Bidentate chelating, Bidentate bridging | utexas.edunih.gov |

Biological and Pharmaceutical Research of 2,5 Bis Benzyloxy Benzoic Acid and Its Derivatives

In Vitro and In Vivo Evaluation of Biological Activities

The excessive production of reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻) and hydroxyl radicals (OH·), is implicated in the pathogenesis of numerous diseases, including inflammation, cancer, and neurodegenerative disorders. nih.gov Consequently, the development of compounds with potent antioxidant and radical scavenging properties is a significant area of pharmaceutical research. Benzoic acid derivatives, particularly hydroxybenzoic acids, are recognized for their antioxidant capabilities, which are largely influenced by the substitution pattern on the benzene (B151609) ring. semanticscholar.organtiox.org

Research into the antioxidant potential of 2,5-bis(benzyloxy)benzoic acid and its derivatives has been driven by the known effects of related structures. For instance, studies on various hydroxybenzoic acids have demonstrated that the position of hydroxyl groups relative to the carboxyl group is crucial for antioxidant activity against superoxide radicals. semanticscholar.organtiox.org Compounds with hydroxyl groups in the ortho and para positions to the carboxylate group, such as 2,5-dihydroxybenzoic acid (gentisic acid), exhibit superior antioxidant properties. semanticscholar.org The carboxyl group, while typically electron-withdrawing, can become an electron-donating group upon deprotonation, which enhances radical scavenging. semanticscholar.org

In the context of this compound, the replacement of hydroxyl groups with benzyloxy groups is a key structural modification. While direct studies on the antioxidant activity of this compound are not extensively detailed in the provided results, the synthesis of its derivatives for the purpose of superoxide scavenging has been explored. For example, a novel bis-ligand was synthesized by conjugating two units of this compound to a (1R,2R)-(−)-1,2-diphenylethylenediamine spacer. nih.gov The benzyloxy protecting groups were subsequently removed to yield the target compound, which was designed to have enhanced O₂⁻ scavenging activity. nih.gov This approach is based on the structure of natural antioxidants like quercetin (B1663063) and epicatechin, where catechol-like substitutions increase superoxide scavenging. nih.gov

The following table summarizes the antioxidant properties of related benzoic acid derivatives, providing a basis for understanding the potential of this compound analogues.

| Compound | Substitution Pattern | Observed Antioxidant/Superoxide Scavenging Activity | Reference(s) |

| 2,5-Dihydroxybenzoic Acid | Hydroxyl groups at C2 and C5 | Showed the best antioxidant properties among tested dihydroxybenzoic acids against superoxide radicals due to ortho and para positioning of hydroxyl groups relative to the carboxyl group. | semanticscholar.org |

| 2-Hydroxybenzoic Acid | Hydroxyl group at C2 | Demonstrated the best antioxidant properties among tested monohydroxybenzoic acids. | semanticscholar.org |

| Novel Bis-ligand Derivative | Conjugated with two this compound units | Designed with the expectation of increased O₂⁻ scavenging activity after deprotection of benzyloxy groups. | nih.gov |

Derivatives of benzoic acid, particularly salicylic (B10762653) acid (2-hydroxybenzoic acid), are well-established for their anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov This foundational knowledge provides a strong rationale for investigating the anti-inflammatory and analgesic potential of this compound and its analogues. The modification of the salicylic acid scaffold is a common strategy to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects. mdpi.comscilit.com

While direct in vivo studies on the anti-inflammatory and analgesic properties of this compound are not extensively available, research on related benzoic acid derivatives provides significant insights. For example, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic acid derivative, has been explored as a potential alternative to acetylsalicylic acid. nih.gov This compound demonstrated dose-dependent analgesic activity in heat-induced pain models in rats and anti-inflammatory effects by reducing pro-inflammatory cytokines like TNF-α and IL-1β in LPS-induced septic shock models. nih.gov

Furthermore, the development of novel 5-acetamido-2-hydroxy benzoic acid derivatives has been pursued to enhance selectivity for COX-2, a key target in inflammation and pain. mdpi.comscilit.com In silico docking studies and in vivo tests, such as the acetic acid-induced writhing test, have shown that these derivatives can exhibit significant anti-nociceptive activity. mdpi.comscilit.com For instance, a derivative with a benzyl (B1604629) group showed a reduction in painful activity comparable to or better than acetaminophen. mdpi.com

These findings suggest that the this compound scaffold holds promise for the development of new anti-inflammatory and analgesic agents. The bulky benzyloxy groups could influence the binding affinity and selectivity for COX isoenzymes or other inflammatory targets.

| Derivative Class | Proposed Mechanism/Target | In Vivo Model | Observed Effect | Reference(s) |

| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | COX inhibition, Reduction of pro-inflammatory cytokines (TNF-α, IL-1β) | Heat-induced Plantar Anasthesiometer (rats), LPS-induced septic shock (rats) | Dose-dependent increase in nociceptive response time, Reduction in plasma TNF-α and IL-1β | nih.gov |

| 5-Acetamido-2-hydroxy benzoic acid derivatives | Selective COX-2 inhibition | Acetic acid-induced writhing test (in vivo) | Significant reduction in painful activity | mdpi.comscilit.com |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Not specified, developed as a metabolite of a new NSAID | Carrageenan-induced paw edema (rats) | Suppression of edema development | mdpi.com |

The anti-inflammatory and antioxidant properties of benzoic acid derivatives suggest their potential therapeutic application in a range of diseases characterized by inflammation and oxidative stress.

Arthritis: The link between inflammation and arthritis is well-established. A nationwide population-based study in Korea found a higher odds ratio for rheumatoid arthritis in patients with actinic keratosis, a condition also linked to inflammation. medicaljournals.semedicaljournalssweden.se Given that many treatments for arthritis target inflammatory pathways, and benzoic acid derivatives like salicylates are classic anti-inflammatory agents, it is plausible that this compound and its analogues could be investigated for their utility in arthritis models. Their potential to modulate inflammatory mediators could be beneficial in reducing joint inflammation and pain.

Skin Photoaging and Actinic Keratosis: Actinic keratosis (AK) is a precancerous skin lesion caused by chronic sun exposure, which is also a primary driver of skin photoaging. nih.govnih.gov The pathogenesis of both conditions involves UV-induced inflammation and oxidative stress. medicaljournals.senih.govnih.gov Treatments for AK often have dual benefits, improving signs of photoaging. nih.govnih.gov For instance, topical agents like diclofenac, an NSAID, are used to treat AK by inhibiting COX-2, thereby reducing inflammation. nih.gov This suggests that novel anti-inflammatory compounds based on the this compound scaffold could have therapeutic potential in treating AK and mitigating photoaging.

Obesity: While direct evidence for the use of this compound in obesity models is not present in the provided search results, chronic low-grade inflammation is a hallmark of obesity and contributes to its metabolic complications. Therefore, compounds with anti-inflammatory properties are of interest in this field. Further research would be necessary to explore any potential role for this compound derivatives in modulating obesity-related inflammation.

| Disease Model | Pathophysiological Link | Potential Therapeutic Rationale for this compound Derivatives | Reference(s) |

| Rheumatoid Arthritis | Chronic inflammation | Potential modulation of inflammatory pathways, similar to other anti-inflammatory benzoic acid derivatives. | medicaljournals.semedicaljournalssweden.se |

| Skin Photoaging & Actinic Keratosis | UV-induced inflammation and oxidative stress | Potential to reduce inflammation via mechanisms like COX inhibition, similar to existing AK treatments. | medicaljournals.senih.govnih.gov |

| Obesity | Chronic low-grade inflammation | Hypothetical modulation of obesity-related inflammation, though specific studies are lacking. | N/A |

Structure-Activity Relationship (SAR) Investigations of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For benzoic acid derivatives, SAR studies have been crucial in optimizing their therapeutic properties.

In the context of 2,5-substituted benzoic acid analogues, research has focused on modifying the substituents at the 2 and 5 positions to enhance potency and selectivity for various biological targets. For instance, in the development of dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, a 2,5-substituted benzoic acid scaffold was designed to mimic the interaction of a validated hit molecule. nih.gov The carboxyl group was introduced to form a crucial hydrogen bond with an arginine residue (Arg263) in the binding pocket of Mcl-1. nih.gov SAR studies revealed that the nature and size of the substituents at the 2 and 5 positions significantly impact the binding mode and affinity. nih.gov For example, replacing a phenyl ring with heterocyclic moieties like pyridine, piperidine, or piperazine (B1678402) affected both binding affinity and aqueous solubility. nih.gov Esterification of the carboxyl group resulted in a complete loss of binding, confirming its critical role in target interaction. nih.gov

General SAR principles for benzoic acid derivatives have also been established in other contexts. For example, in the case of antioxidant activity, the presence and position of hydroxyl groups are paramount; ortho and para substitutions relative to the carboxyl group are generally favorable. semanticscholar.organtiox.org For anti-sickling properties, a mathematical model has been used to predict the activity of various benzoic acid derivatives, highlighting the importance of substituents like p-fluoro, p-nitro, and p-iodo. researchgate.net

The following table summarizes key SAR findings for various benzoic acid derivatives, which can inform the design of novel this compound analogues.

| Scaffold/Derivative Class | Target/Activity | Key SAR Findings | Reference(s) |

| 2,5-Substituted Benzoic Acids | Mcl-1/Bfl-1 Inhibition | The carboxyl group is essential for binding (forms H-bond with Arg263). The nature and size of substituents at C2 and C5 influence binding affinity and solubility. Esterification of the carboxyl group abolishes activity. | nih.gov |

| Hydroxybenzoic Acids | Antioxidant/Superoxide Scavenging | Hydroxyl groups in ortho and para positions relative to the carboxyl group enhance activity. Blocking the -OH group reduces activity more than blocking the -COOH group. | semanticscholar.organtiox.org |

| Diphenylamine-based Retinoids | Retinoid X Receptor (RXR) Agonism/Antagonism | Flexibility of the carboxylic acid-containing substituent on the diphenylamine (B1679370) skeleton differentiates between agonistic and synergistic activities. | nih.gov |

| 2-Morpholinobenzoic Acids | Antiproliferative (PC-PLC Inhibition) | The optimal pharmacophore is a 2-morpholino-5-N-benzylamino benzoic acid scaffold. Benzylic N-methylation increases biological activity. | rsc.org |

Investigation of Molecular Mechanisms of Action and Target Interactions

Understanding the molecular mechanisms of action and identifying the direct cellular targets of a compound are crucial for its development as a therapeutic agent. For this compound and its derivatives, mechanistic insights can be inferred from studies on structurally related compounds.

As discussed previously, a significant body of research on benzoic acid derivatives points towards the inhibition of COX enzymes as a primary mechanism for their anti-inflammatory and analgesic effects. nih.gov This is particularly true for salicylic acid and its derivatives. The inhibition of COX-1 and COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The bulky benzyloxy groups at the 2 and 5 positions of this compound could potentially confer selectivity for one COX isoenzyme over the other, which is a key goal in the development of modern NSAIDs to reduce gastrointestinal side effects associated with COX-1 inhibition. mdpi.com

Beyond COX inhibition, other molecular targets have been identified for 2,5-substituted benzoic acid derivatives. In the field of oncology, a 2,5-substituted benzoic acid scaffold was specifically designed to dually inhibit the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These proteins are often overexpressed in cancer cells, promoting their survival. The designed compounds bind to the BH3 binding groove of these proteins, disrupting their interaction with pro-apoptotic proteins and thereby inducing cell death. nih.gov Crystallography and NMR studies have elucidated the specific molecular interactions, such as the hydrogen bond between the benzoic acid's carboxyl group and a conserved arginine residue in the target proteins. nih.gov

The following table outlines potential molecular mechanisms and targets for this compound derivatives based on research into related compounds.

| Potential Molecular Target | Therapeutic Area | Mechanism of Action | Reference(s) |

| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | Inhibition of prostaglandin (B15479496) synthesis. | nih.govmdpi.com |

| Mcl-1 and Bfl-1 (Anti-apoptotic proteins) | Cancer | Disruption of protein-protein interactions, leading to apoptosis. | nih.gov |

| Retinoid X Receptors (RXR) | Cancer, Dermatology | Agonistic or antagonistic activity, modulating gene transcription. | nih.gov |

| Phosphatidylcholine-specific phospholipase C (PC-PLC) | Cancer | Inhibition of the enzyme, leading to anti-proliferative effects. | rsc.org |

Development of Prodrugs and Bio-conjugates of this compound Derivatives

The development of prodrugs and bio-conjugates is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug, such as its solubility, stability, and targeted delivery. Benzoic acid derivatives have been successfully utilized in prodrug design for various therapeutic applications.

One common approach is the esterification of the carboxylic acid group. This modification can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. nih.govresearchgate.net The ester can then be hydrolyzed by endogenous esterases within the body or at the target site to release the active carboxylic acid. This strategy has been explored for developing antimycobacterial agents, where benzoic acid esters were shown to be activated by mycobacterial enzymes. nih.govresearchgate.net

In the context of cancer therapy, benzoic acid mustards have been developed as prodrugs for antibody-directed enzyme prodrug therapy (ADEPT). creative-biolabs.com In this approach, a non-toxic prodrug, such as 4-[N,N-bis(2-chloroethyl)amino]benzoyl-L-glutamic acid, is administered. An antibody-enzyme conjugate, previously targeted to the tumor, then cleaves the glutamic acid moiety, releasing the cytotoxic alkylating agent specifically at the tumor site. creative-biolabs.com This targeted activation minimizes systemic toxicity.

Given these precedents, this compound could serve as a scaffold for the development of novel prodrugs. For instance, its carboxyl group could be masked as an ester or an amide to improve its drug-like properties. Bio-conjugation to a targeting moiety, such as a peptide or antibody, could direct the compound to specific tissues or cells, enhancing its efficacy and reducing off-target effects.

| Prodrug/Bio-conjugate Strategy | Rationale | Example from Benzoic Acid Derivatives | Potential Application for this compound | Reference(s) |

| Esterification | Improve membrane permeability and absorption. | Benzoate (B1203000) esters for treating tuberculosis; activated by mycobacterial esterases. | Ester prodrugs to enhance oral bioavailability or skin penetration for topical applications. | nih.govresearchgate.net |

| Amide Linkage (e.g., with amino acids) | Targeted release by specific enzymes. | Benzoic acid mustard prodrug with glutamic acid for ADEPT in cancer. | Conjugation to amino acids or peptides for targeted delivery to tumors or inflamed tissues. | creative-biolabs.com |

Synthesis of Bioactive Compounds from this compound Inapplicable to Jaboticabin (B602120)

While this compound serves as a versatile intermediate in the synthesis of various organic molecules, its role in the production of the bioactive depside, jaboticabin, is not supported by published scientific literature. A seminal study on the first laboratory synthesis of jaboticabin identifies different starting materials for its multi-step synthesis.

Jaboticabin, a compound found in the fruits of the Jaboticaba tree (Myrciaria cauliflora), has garnered scientific interest for its potential therapeutic properties, particularly in the context of treating Chronic Obstructive Pulmonary Disease (COPD). Its depside structure, which consists of two or more hydroxybenzoic acid units linked by an ester bond, makes its total synthesis a subject of chemical research.

The first successful laboratory synthesis of jaboticabin was detailed in a 2013 publication in the Journal of Agricultural and Food Chemistry. According to the researchers, the synthesis of jaboticabin was achieved in nine linear steps starting from commercially available phloroglucinol and 3,4-dihydroxybenzoic acid . This established synthetic pathway does not involve the use of this compound as an intermediate or precursor.

Therefore, the premise of detailing the role of this compound as a pharmaceutical intermediate specifically for the synthesis of jaboticabin is inconsistent with the available scientific evidence.

Advanced Materials Science Applications

Utilization in Optoelectronic Materials as OLED Intermediates

The direct application of 2,5-Bis(benzyloxy)benzoic acid as an intermediate in the synthesis of core materials for Organic Light-Emitting Diodes (OLEDs), such as emissive, hole-transport, or electron-transport layers, is not extensively documented in publicly available scientific literature. While benzoic acid derivatives, in a general sense, have been explored for modifying electrode surfaces or as additives in device fabrication to enhance performance, the specific role of this compound in creating the fundamental light-emitting or charge-transporting components of OLEDs remains an area with limited published research.

Development of Luminescent Materials, Particularly Lanthanide Complexes

A significant area of application for benzoic acid derivatives, including structures related to this compound, is in the synthesis of luminescent lanthanide complexes. arxiv.orgmdpi.com In these complexes, the organic ligand, derived from the benzoic acid, plays a crucial role as an "antenna." It absorbs ultraviolet light and efficiently transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, is fundamental to the luminescence of these materials.

The suitability of a benzoic acid derivative as a ligand is determined by its ability to absorb and transfer energy effectively to the metal ion. arxiv.org Research has shown that Eu(III) and Tb(III) complexes, in particular, exhibit characteristic fluorescence with high brightness and good monochromaticity when coordinated with suitable benzoic acid-based ligands. arxiv.org The carboxylate groups of the benzoic acid coordinate with the lanthanide ions, forming stable complexes. arxiv.org

Studies on similar systems, such as lanthanide 4-benzyloxy benzoates, have demonstrated that substituents on the benzoic acid ring can significantly influence the luminescent properties of the resulting complexes. mdpi.com For instance, the introduction of electron-donating groups can enhance the electron density of the ligand, leading to improved photoluminescence of the corresponding lanthanide complex. mdpi.com Conversely, electron-withdrawing groups can decrease the sensitization efficiency. mdpi.com The weaker photoluminescence observed in some Eu³⁺ complexes is often attributed to a mismatch between the triplet energy levels of the benzoic acid derivative and the emitting level of the europium ion. mdpi.com

The structural characteristics of these complexes, often determined by single-crystal X-ray diffraction, reveal how the carboxylate ligands coordinate to the central metal ion, for example, in bidentate chelating and bridging modes. mdpi.com

| Lanthanide Ion | Ligand Type | Observed Luminescence | Key Finding |

| Eu(III) | Benzoic acid derivatives | Characteristic red emission | Ligand structure is crucial for efficient energy transfer. arxiv.org |

| Tb(III) | Benzoic acid derivatives | Characteristic green emission | Ligand structure is crucial for efficient energy transfer. arxiv.org |

| Tb³⁺ | 4-benzyloxy benzoic acid derivatives | Improved with electron-donating groups | Electron density on the ligand enhances photoluminescence. mdpi.com |

| Eu³⁺ | 4-benzyloxy benzoic acid derivatives | Weaker photoluminescence | Poor energy level matching between ligand and metal ion. mdpi.com |

Integration into Advanced Polymeric Systems, Including Dendritic Architectures

Benzoic acid derivatives with multiple reactive sites are valuable building blocks in the synthesis of advanced polymeric systems, including highly branched structures like dendrimers. Dendritic polymers are characterized by their well-defined, controllable structures, a high density of terminal functional groups, low viscosity, and good solubility. rsc.org

The synthesis of dendritic polymers can be achieved through either divergent or convergent approaches. In a convergent synthesis, the branches of the dendrimer, known as dendrons, are built first and then attached to a central core. 3,5-Bis(benzyloxy)benzoic acid is a compound that has been utilized in the convergent synthesis of monodisperse dendritic polyesters. rsc.org This process allows for precise control over the final structure and molecular weight of the dendrimer.

The unique properties of dendritic polymers make them suitable for a variety of applications. rsc.org Their tailored architecture and the high number of functional end-groups can be modified to control their physicochemical and biological properties. While the direct use of this compound in a wide array of dendritic polymers is not extensively detailed, the principles of its integration are based on the broader use of similar benzoic acid derivatives in dendrimer chemistry. rsc.org

These advanced polymeric systems, built from precursors like substituted benzoic acids, offer potential in various biomedical applications due to their nanosized structures and the ability to carry functional molecules.

| Polymer Architecture | Synthetic Approach | Role of Benzoic Acid Derivative | Key Properties of Resulting Polymer |

| Dendritic Polyesters | Convergent Growth | Building block for dendron synthesis | Monodisperse, well-defined structure rsc.org |

| General Dendrimers | Divergent or Convergent | Core or branching unit | High functionality, low viscosity, good solubility rsc.org |

Advanced Analytical and Spectroscopic Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, including 2,5-Bis(benzyloxy)benzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.

In the ¹H NMR spectrum of the isomeric compound, 3,5-Bis(benzyloxy)benzoic acid, the chemical shifts are observed as follows: the benzylic protons (CH₂) appear as a singlet at 5.15 ppm. The aromatic protons of the benzyl (B1604629) groups resonate as a doublet at 7.45-7.46 ppm (4H), a triplet at 7.39-7.41 ppm (4H), and another triplet at 7.32-7.35 ppm (2H). The protons on the central benzoic acid ring appear as a doublet at 7.16 ppm (2H) and a triplet at 6.92-6.93 ppm (1H) researchgate.net. For this compound, a different substitution pattern would lead to distinct chemical shifts and coupling patterns for the protons on the central aromatic ring, reflecting their unique electronic environments.

The ¹³C NMR spectrum of 3,5-Bis(benzyloxy)benzoic acid shows signals for the carboxyl carbon at 166.88 ppm, the aromatic carbons of the central ring at 159.35, 132.79, 107.96, and 106.50 ppm, the aromatic carbons of the benzyl groups at 136.64, 128.45, 127.90, and 127.63 ppm, and the benzylic carbon at 69.45 ppm researchgate.net. The corresponding spectrum for this compound would be expected to show a similar number of signals but with different chemical shifts due to the altered symmetry and electronic distribution.

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.5 |

| ¹H | Benzylic (-O-CH₂-Ar) | 4.5 - 5.5 |

| ¹³C | Carboxylic Acid (-COOH) | 165 - 185 |

| ¹³C | Aromatic (Ar-C) | 110 - 160 |

| ¹³C | Benzylic (-O-CH₂-Ar) | 65 - 75 |

Mass Spectrometry (MS) Techniques for Compound Identification and Mechanistic Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₂₁H₁₈O₄, the expected molecular weight is approximately 334.37 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z 334. The fragmentation of benzoic acid derivatives often involves characteristic losses. For instance, the fragmentation of benzoic acid itself typically shows a prominent peak corresponding to the loss of a hydroxyl radical (M-17) and the subsequent loss of carbon monoxide (M-17-28) to form the phenyl cation at m/z 77 hmdb.ca. A key fragment in benzyloxy compounds is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, formed by the cleavage of the benzylic C-O bond. Therefore, the mass spectrum of this compound would be expected to show a significant peak at m/z 91. Other potential fragmentation pathways could involve the loss of the entire benzyloxy group or cleavage of the carboxylic acid moiety.

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 334 | [C₂₁H₁₈O₄]⁺ | Molecular Ion |

| 243 | [M - C₇H₇]⁺ | Loss of a benzyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (characteristic of benzyl group) |

| 77 | [C₆H₅]⁺ | Phenyl cation (from further fragmentation) |

Single-Crystal X-ray Diffraction for Precise Structural Determination of Complexes and Derivatives

| Parameter | Typical Value/Observation for Benzoic Acid Derivatives |

|---|---|

| Crystal System | Commonly monoclinic or triclinic |

| Space Group | Often centrosymmetric (e.g., P-1, P2₁/c) |

| Key Intermolecular Interaction | Carboxylic acid dimer formation via O-H···O hydrogen bonds |

| Other Interactions | C-H···O interactions, π-π stacking |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its carboxylic acid and ether functionalities.

The carboxylic acid group gives rise to a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding researchgate.netquora.comdocbrown.inforesearchgate.net. A strong carbonyl (C=O) stretching vibration is expected between 1710 and 1680 cm⁻¹ researchgate.netquora.comdocbrown.inforesearchgate.net. The C-O stretching of the carboxylic acid appears in the 1320-1210 cm⁻¹ region docbrown.info. The benzyloxy groups will contribute to the spectrum with C-O-C stretching vibrations, typically observed in the 1275-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will appear in the 1600-1450 cm⁻¹ region quora.comresearchgate.net. For the isomer 3,5-Bis(benzyloxy)benzoic acid, characteristic IR peaks were observed at 3033 cm⁻¹ (Ar-H), 1690 cm⁻¹ (C=O), and 1159 cm⁻¹ (C-O) researchgate.net.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~3030 | C-H stretch | Aromatic |

| 1710 - 1680 | C=O stretch | Carboxylic acid |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1320 - 1210 | C-O stretch | Carboxylic acid |

| 1275 - 1000 | C-O-C stretch | Ether |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of organic compounds like this compound. Reversed-phase HPLC is a commonly employed method for the analysis of benzoic acid derivatives helixchrom.comupb.rodocbrown.infoust.edu.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), frequently with an acid additive (e.g., formic or phosphoric acid) to ensure the carboxylic acid is in its protonated form upb.rosielc.com. The retention time of this compound would depend on the specific conditions, including the exact mobile phase composition, flow rate, and column temperature. Due to its relatively nonpolar nature conferred by the two benzyl groups, it is expected to have a longer retention time compared to unsubstituted benzoic acid under the same conditions. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram.

| Parameter | Typical Conditions for Benzoic Acid Derivatives |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 or C8 silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with an acid modifier (e.g., formic acid, phosphoric acid) |

| Detection | UV-Vis at a wavelength corresponding to the compound's absorbance maximum (typically around 230-280 nm for benzoic acids) |

| Purity Assessment | Integration of peak area; a single major peak indicates high purity |

Future Perspectives and Emerging Research Directions

Synergistic Approaches in Medicinal Chemistry and Materials Science

The future exploration of 2,5-Bis(benzyloxy)benzoic acid is likely to benefit from synergistic strategies that combine its core structure with other molecules or materials to create enhanced functionalities.

In medicinal chemistry, a promising avenue is the design of hybrid molecules where the this compound scaffold is coupled with another pharmacophore to target multiple biological pathways simultaneously. This approach is crucial in tackling complex diseases where a single target is insufficient. For instance, research on other benzoic acid derivatives has shown synergistic antimicrobial effects when combined with other compounds like capric acid, leading to significant reductions in bacteria such as Staphylococcus aureus and MRSA. nih.gov This synergy is achieved through a multi-step mechanism where one compound disrupts the bacterial membrane, allowing the other to enter and cause cell death. nih.gov Such principles could be applied to derivatives of this compound to develop new classes of antimicrobial agents. The rational design of such synergistic drug combinations can be guided by understanding the network topology of their biological targets. plos.orgplos.org

In materials science, this compound and its derivatives are excellent candidates for creating advanced functional materials. A significant area of research involves their use as ligands to form coordination complexes with lanthanide ions (e.g., Terbium, Europium). utexas.edunih.gov These complexes are known for their unique luminescent properties. nih.gov The benzyloxybenzoate ligand acts as an "antenna," absorbing energy and transferring it efficiently to the central lanthanide ion, which then emits light at its characteristic wavelength. nih.govnih.gov Future research could focus on fine-tuning these photophysical properties by modifying the substituents on the benzoic acid ring, potentially leading to new applications in areas like organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents. utexas.edunih.gov Furthermore, the incorporation of this compound into polymer matrices is another emerging direction. mdpi.com This could lead to the development of novel polymers with tailored properties, where the benzoic acid derivative imparts specific functionalities such as antioxidant or antimicrobial characteristics. mdpi.com

Sustainable Synthesis and Green Chemistry Principles for this compound Production

As the chemical industry moves towards more environmentally responsible practices, the application of green chemistry principles to the synthesis of this compound is a critical future perspective. The goal is to develop methods that are not only efficient but also minimize waste, reduce energy consumption, and utilize less hazardous substances.

Several emerging green synthetic strategies are applicable to the production of benzoic acid derivatives:

Use of Aqueous Media: Traditional organic reactions often rely on volatile and toxic solvents. Future syntheses could employ water as a benign solvent. For example, benzoylation reactions using the Schotten-Baumann method have been successfully performed in an aqueous environment at room temperature, aligning with green chemistry principles of using safer solvents. brazilianjournals.com.br

Catalytic Processes: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. A green protocol for synthesizing carboxylic acids involves the selenium-catalyzed oxidation of aldehydes using hydrogen peroxide in water. mdpi.com This method is notable for its mild reaction conditions and the ability to recycle both the aqueous medium and the catalyst, significantly improving the sustainability of the process. mdpi.com Another approach uses readily available and inexpensive catalysts like ferric chloride with an oxidant under solvent-free conditions. researchgate.net